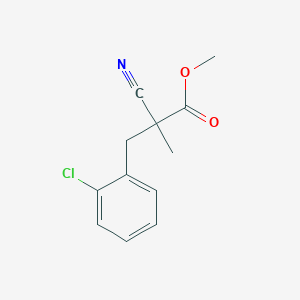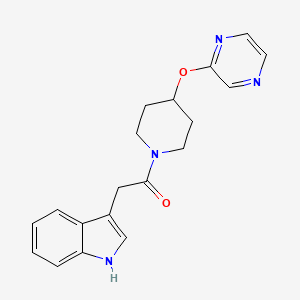
(E)-N-(3-benzyl-4-oxothiazolidin-2-ylidene)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-(3-benzyl-4-oxothiazolidin-2-ylidene)benzenesulfonamide is a chemical compound that belongs to the class of thiazolidinone derivatives. It has shown promising results in various scientific research studies, including its use in the development of new drugs.
Mecanismo De Acción
The mechanism of action of (E)-N-(3-benzyl-4-oxothiazolidin-2-ylidene)benzenesulfonamide involves the inhibition of specific enzymes and proteins in the body. It has been shown to inhibit the activity of enzymes such as carbonic anhydrase and β-lactamase, which are involved in various physiological processes. It has also been shown to inhibit the activity of proteins such as NF-κB, which plays a crucial role in inflammation and cancer.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific enzyme or protein that it inhibits. For example, inhibition of carbonic anhydrase can lead to a decrease in acid secretion in the stomach, while inhibition of β-lactamase can lead to an increase in the effectiveness of antibiotics. Inhibition of NF-κB can lead to a decrease in inflammation and cancer growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of (E)-N-(3-benzyl-4-oxothiazolidin-2-ylidene)benzenesulfonamide for lab experiments is its high potency and specificity for certain enzymes and proteins. This allows for precise investigation of the mechanism of action of these targets. However, one limitation is that its effects may not be generalizable to other enzymes and proteins, which may have different structures and functions.
Direcciones Futuras
There are several future directions for the study of (E)-N-(3-benzyl-4-oxothiazolidin-2-ylidene)benzenesulfonamide. One direction is the development of new drugs based on its structure and mechanism of action. Another direction is the investigation of its effects on other enzymes and proteins, which may have important roles in various diseases. Additionally, the optimization of its synthesis method and the development of new analogs may lead to improved potency and selectivity.
Métodos De Síntesis
The synthesis of (E)-N-(3-benzyl-4-oxothiazolidin-2-ylidene)benzenesulfonamide involves the reaction of 3-benzyl-4-oxo-2-thioxo-thiazolidin-5-ylidene)benzenesulfonamide with a base such as potassium carbonate in a solvent such as dimethylformamide. The reaction takes place at a temperature of around 100°C and produces the desired compound in good yield.
Aplicaciones Científicas De Investigación
(E)-N-(3-benzyl-4-oxothiazolidin-2-ylidene)benzenesulfonamide has been extensively studied for its potential use in the development of new drugs. It has shown promising results in the treatment of various diseases such as cancer, diabetes, and inflammation. It has also been used as a tool compound in various scientific research studies to investigate the mechanism of action of different enzymes and proteins.
Propiedades
IUPAC Name |
(NE)-N-(3-benzyl-4-oxo-1,3-thiazolidin-2-ylidene)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S2/c19-15-12-22-16(18(15)11-13-7-3-1-4-8-13)17-23(20,21)14-9-5-2-6-10-14/h1-10H,11-12H2/b17-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMAPCKCCWKLAES-WUKNDPDISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=NS(=O)(=O)C2=CC=CC=C2)S1)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)N(/C(=N\S(=O)(=O)C2=CC=CC=C2)/S1)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-(2,4-dichlorobenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2810546.png)
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-nitrobenzamide](/img/structure/B2810547.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-fluorophenyl)amino)-4-phenylthiazole-5-carboxamide](/img/structure/B2810549.png)

![2-methyl-N-[2-[3-[(3-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2810553.png)


![4-[(3-Oxobenzo[f]chromene-2-carbonyl)amino]benzoic acid](/img/structure/B2810559.png)
![2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2810560.png)
![3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2810561.png)
![N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2810562.png)

amine](/img/structure/B2810566.png)
![(E)-2-cyano-N-(oxolan-2-ylmethyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2810567.png)